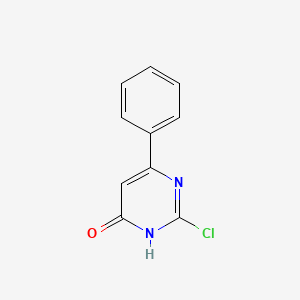

2-Chloro-6-phenylpyrimidin-4(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

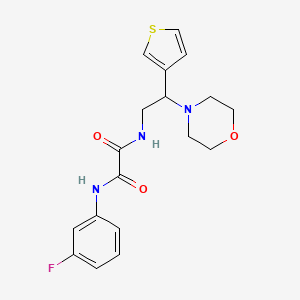

“2-Chloro-6-phenylpyrimidin-4(3H)-one” is a chemical compound with the formula C10H8ClN3. It is a pyrimidine derivative and has a molecular weight of 205.64 .

Molecular Structure Analysis

The molecular structure of “2-Chloro-6-phenylpyrimidin-4(3H)-one” consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, attached to a phenyl group and a chlorine atom . The exact three-dimensional structure would require more detailed spectroscopic data for accurate determination.Physical And Chemical Properties Analysis

“2-Chloro-6-phenylpyrimidin-4(3H)-one” has a number of physical and chemical properties. It has a high GI absorption and is BBB permeant. It is not a P-gp substrate. It is an inhibitor of CYP1A2 but not of CYP2C19, CYP2C9, CYP2D6, or CYP3A4. It has a Log Kp (skin permeation) of -5.79 cm/s. Its lipophilicity (Log Po/w) ranges from 1.67 to 2.48 depending on the method of calculation .Scientific Research Applications

Ring Transformations in Heterocyclic Compounds

- Chemical Reactions and Transformations : Research by Meeteren and Plas (2010) indicates that 4-chloro-2-phenylpyrimidine, a compound structurally similar to 2-Chloro-6-phenylpyrimidin-4(3H)-one, undergoes transformation in reactions with nucleophiles, suggesting possible applications in synthesizing new compounds through ring transformations (Meeteren & Plas, 2010).

Structural and Synthesis Studies

- Structural Analysis and Synthesis : Stevens et al. (1995) describe the structural aspects and synthesis process of related pyrimidine compounds, which could guide the synthesis of derivatives of 2-Chloro-6-phenylpyrimidin-4(3H)-one (Stevens, Baig, Gate & Wheelhouse, 1995).

Cyclometallation Processes

- Cyclometallation Applications : Research on phenylpyrimidines, including those with chloro groups, has shown applications in cyclometallation, a process valuable in creating complexes for catalysis and materials science (Caygill, Hartshorn & Steel, 1990).

Crystallography and Material Science

- Crystal Structure Determination : Studies like those by Rybalova et al. (2001) have focused on determining the crystal structures of phenylpyrimidine derivatives, offering insights into the molecular arrangement that could be applicable for 2-Chloro-6-phenylpyrimidin-4(3H)-one (Rybalova, Sedova, Bagryanskaya, Gatilov & Shkurko, 2001).

Molecular Docking and Biological Activity

- Biological Activity Screening : Compounds similar to 2-Chloro-6-phenylpyrimidin-4(3H)-one have been synthesized and evaluated for antimicrobial and anti-diabetic activities, as demonstrated by Ramya et al. (2017), indicating potential pharmaceutical applications (Ramya, Vembu, Ariharasivakumar & Gopalakrishnan, 2017).

Fluorescence Properties and Sensing Applications

- Sensing and Fluorescence Properties : Wu et al. (2008) explored the fluorescence properties of 4-Aryl-6-phenylpyrimidin-2(1H)-ones and their potential in sensing applications, which might be relevant for exploring similar properties in 2-Chloro-6-phenylpyrimidin-4(3H)-one (Wu, Chen, Wan, Ye, Xin, Xu, Pang, Ma & Yue, 2008).

Mechanistic Studies in Chemical Reactions

- Understanding Chemical Mechanisms : The reaction mechanisms involving chlorophenylpyrimidine compounds, as studied by Valk and Plas (1973), provide insight into the chemical behavior of similar compounds, including 2-Chloro-6-phenylpyrimidin-4(3H)-one (Valk & Plas, 1973).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-chloro-4-phenyl-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O/c11-10-12-8(6-9(14)13-10)7-4-2-1-3-5-7/h1-6H,(H,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZICQWCTHPUYDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)NC(=N2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-6-phenylpyrimidin-4(3H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B2980275.png)

![2-[(5-chloropyridin-2-yl)amino]-N-(4-ethylbenzyl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2980278.png)

![methyl 2-((1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-7-yl)sulfonyl)acetate](/img/structure/B2980279.png)

![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2980280.png)

![3-(3-Bromophenyl)-6-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2980283.png)

![7-methoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzofuran-2-carboxamide](/img/structure/B2980285.png)

![2-[(11E,13Z)-6-[(3R,4R,5S,6R)-5-[(4S,5R,6R)-4,5-Dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/no-structure.png)

![1-(4-Methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-9-yl)ethanone](/img/structure/B2980289.png)

![2-[(2-benzyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-(4-fluorophenyl)acetamide](/img/structure/B2980292.png)

![N-(3,4-difluorophenyl)-5-{[4-(pyrrolidin-1-ylcarbonyl)phenoxy]methyl}-1,3,4-thiadiazole-2-carboxamide](/img/structure/B2980294.png)